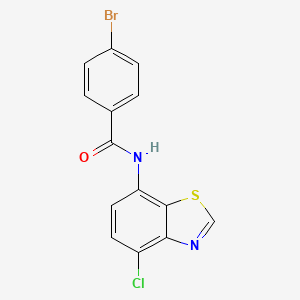

![molecular formula C14H22N2O3S B6542866 N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide CAS No. 1070960-95-0](/img/structure/B6542866.png)

N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in the biochemistry of life as they are key building blocks of proteins. The compound you mentioned is a complex amide .

Synthesis Analysis

Amides can be synthesized in a variety of ways. One common method is the reaction of an acid chloride with an amine. Another method is the reaction of an ester with an amine in a process called aminolysis .Molecular Structure Analysis

The molecular structure of an amide consists of a carbonyl group (C=O) and a nitrogen atom. The nitrogen can be bonded to hydrogen atoms or carbon chains .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with nitrous acid to form carboxylic acids and nitrogen gas .Physical And Chemical Properties Analysis

Amides generally have high boiling points due to the presence of polar C=O and N-H bonds which allow for strong intermolecular hydrogen bonding. They are usually solid at room temperature .Scientific Research Applications

N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide has a variety of applications in scientific research. It is used to study the effects of metal ions on biological systems, to analyze bio-molecules, and to study metal-catalyzed reactions. This compound can also be used to study the behavior of metal ions in solution, as well as to determine the binding affinities of metal ions to other molecules. Additionally, this compound is used in the analysis of proteins, nucleic acids, and other biological macromolecules.

Mechanism of Action

Target of Action

The primary targets of N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and carries out its function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide in laboratory experiments is its ability to form stable complexes with metal ions. This allows for the removal of metal ions from solution, which can be beneficial in experiments where the presence of metal ions may interfere with the results. Additionally, this compound can form complexes with other molecules, such as proteins and nucleic acids, which can be useful in experiments where the presence of these molecules needs to be studied.

However, there are some limitations to using this compound in laboratory experiments. This compound is not selective for a particular type of metal ion, and so it can bind to multiple types of metal ions. Additionally, this compound can form complexes with other molecules, which can interfere with experiments that require the study of specific molecules.

Future Directions

The use of N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide in scientific research is still in its early stages, and there is a great potential for further research in this area. Some possible future directions include the development of more selective chelating agents, the use of this compound in the analysis of bio-molecules, and the study of the effects of metal ions on biological systems. Additionally, further research into the mechanism of action of this compound and its binding affinity for different metal ions could lead to the development of more efficient chelating agents.

Synthesis Methods

N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide can be synthesized from the reaction of 2-methylpropanesulfonamide and 4-chloro-2-nitrophenol in the presence of dimethylformamide and sodium hydroxide. This reaction yields an intermediate, which is then reacted with dimethylacetamide to form the final product. The synthesis of this compound is relatively simple and can be conducted using commercially available reagents.

Safety and Hazards

properties

IUPAC Name |

N,N-dimethyl-2-[4-(2-methylpropylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-11(2)10-20(18,19)15-13-7-5-12(6-8-13)9-14(17)16(3)4/h5-8,11,15H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCWPRMICHRSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B6542789.png)

![5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542799.png)

![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)

![2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542822.png)

![2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542826.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)

![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542849.png)

![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)

![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)

![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)

![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)

![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)